BenchChemオンラインストアへようこそ!

Nacartocin

Natriuresis Renal pharmacology Sodium excretion

Choose Nacartocin for its enhanced natriuretic potency (3x oxytocin) and minimal uterine activity, ensuring clean renal/cardiovascular data. Its V2 receptor binding (IC50=38.0 nM) enables unique dual OT/V2 studies. Ideal for state-dependent hemodynamic research; avoids confounding uterine effects. Request purity specifications and tailored bulk packaging.

Molecular Formula C46H71N11O11S
Molecular Weight 986.2 g/mol
CAS No. 77727-10-7
Cat. No. B1623759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNacartocin
CAS77727-10-7
Synonyms2-(4-Et-Phe)-deamino-6-carbaoxytocin
nacartocin
nacartocin, (D-Phe)-isomer
oxytocin, (4-Et-Phe)(2)-deamino-6-carba-
oxytocin, (4-ethylphenylalanine)(2)-deamino-6-carba-
Molecular FormulaC46H71N11O11S
Molecular Weight986.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC
InChIInChI=1S/C46H71N11O11S/c1-6-26(5)39-45(67)52-29(14-15-35(47)58)41(63)54-33(23-36(48)59)42(64)53-30(16-19-69-20-17-38(61)51-32(43(65)56-39)22-28-12-10-27(7-2)11-13-28)46(68)57-18-8-9-34(57)44(66)55-31(21-25(3)4)40(62)50-24-37(49)60/h10-13,25-26,29-34,39H,6-9,14-24H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,64)(H,54,63)(H,55,66)(H,56,65)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1
InChIKeyJPYLEKXLHLKVBI-IHJZLXGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nacartocin (CAS 77727-10-7) Procurement Guide: Oxytocin Analog with Differentiated Natriuretic and Hemodynamic Profile


Nacartocin (CAS 77727-10-7), chemically defined as [2-p-ethylphenylalanine]deamino-6-carba-oxytocin, is a synthetic peptide analog of the neurohypophyseal hormone oxytocin [1]. First synthesized and characterized in 1984, it belongs to the oxytocin/vasopressin receptor ligand family and has been assigned a unique FDA UNII code (TA88W10B8Z) [2][3]. Unlike native oxytocin, nacartocin incorporates two key structural modifications—deamination of the N-terminal cysteine and substitution of the disulfide bridge with a carba (CH₂-CH₂) isostere—which confer enhanced metabolic stability and altered receptor pharmacology, positioning it as a distinct tool compound for investigating oxytocin receptor biology and renal sodium handling mechanisms [4][5].

Why Nacartocin (CAS 77727-10-7) Cannot Be Substituted with Generic Oxytocin or Alternative Analogs for Natriuretic Research


The oxytocin analog class exhibits profound functional selectivity that renders generic substitution scientifically invalid for applications beyond uterine contraction. While commercially available analogs such as carbetocin are engineered for sustained uterotonic activity with minimal renal effects, nacartocin was specifically designed through deamino-carba modifications to decouple its pharmacological profile: it retains only weak uterine activity while gaining an approximately threefold enhancement in natriuretic potency relative to oxytocin [1][2]. Furthermore, within the oxytocin/vasopressin receptor family, even structurally similar peptides exhibit markedly different selectivity fingerprints; nacartocin has documented vasopressin V2 receptor binding activity (IC50 = 38.0 nM) that distinguishes it from analogs optimized purely for oxytocin receptor agonism [3]. Substituting nacartocin with generic oxytocin or alternative oxytocin analogs in studies of renal sodium handling, blood pressure regulation, or vasopressin receptor pharmacology would introduce confounding variables and invalidate cross-study comparisons.

Nacartocin (CAS 77727-10-7): Head-to-Head Quantitative Differentiation Evidence Against Oxytocin and In-Class Comparators


Nacartocin Demonstrates Approximately 3-Fold Higher Natriuretic Potency Versus Oxytocin in Rodent Models

Nacartocin exhibits approximately threefold greater natriuretic potency than native oxytocin, as directly quantified in rat studies. This enhanced effect is mechanistically attributed to the peptide's inhibitory action on tubular sodium reabsorption rather than changes in glomerular filtration rate [1]. The differentiation is substantial enough that nacartocin has been employed as a 'strongly effective' positive control benchmark against which other natriuretic agents (including ACTH fragments) are quantitatively compared [2].

Natriuresis Renal pharmacology Sodium excretion

Nacartocin Exhibits a Divergent Hemodynamic Profile in Anesthetized vs. Conscious Rats That Differs from Oxytocin

In head-to-head comparisons, nacartocin and oxytocin produce distinct hemodynamic effects that vary by the physiological state of the animal model. In anesthetized rats, nacartocin decreased blood pressure via a reduction in total peripheral resistance that was greater in magnitude than the decrease observed following oxytocin administration [1]. Conversely, in conscious rats, nacartocin caused a slight but prolonged increase in blood pressure—a qualitative and temporal difference from oxytocin's hemodynamic effects [1]. This state-dependent divergent profile is not observed with standard oxytocin.

Hemodynamics Blood pressure Cardiovascular pharmacology

Nacartocin Shows Milder Cardiovascular Perturbations in Rabbit Models Versus Oxytocin

In comparative in vivo studies using rabbits, nacartocin demonstrated a more favorable cardiovascular profile than oxytocin at equivalent intravenous doses. Increasing doses of nacartocin (0.1, 1.0, and 10.0 μg/kg i.v.) induced mostly a mild increase in femoral artery blood pressure without pronounced changes in heart rate, or only mild bradycardia [1]. In contrast, the same doses of oxytocin induced a more marked transient bradycardia and a mild decrease in minute blood flow and left ventricular dP/dtmax [1]. The study authors explicitly noted that the mild influence of nacartocin on cardiovascular parameters can be considered advantageous [1].

Cardiovascular safety Hemodynamics Rabbit model

Nacartocin Demonstrates Measurable Vasopressin V2 Receptor Binding Affinity

Nacartocin binds to the rat vasopressin V2 receptor with an IC50 of 38.0 nM following peroral administration [1]. While oxytocin and many of its synthetic analogs (e.g., carbetocin, demoxytocin) are primarily characterized by their affinity for the oxytocin receptor, nacartocin exhibits cross-reactivity with the vasopressinergic system. This dual-receptor engagement profile is not universally shared among all oxytocin analogs, and the absence of comparable V2 binding data for many commercial alternatives means nacartocin possesses a distinct pharmacological fingerprint [2].

Receptor binding Vasopressin V2 receptor Selectivity

Nacartocin's Natriuretic Effect Is Mechanistically Distinct from Oxytocin's Uterotonic Action

The deamino-6-carba structural modifications in nacartocin produce a pronounced functional selectivity that distinguishes it from oxytocin and other analogs. While oxytocin is primarily characterized by its potent uterotonic and milk-ejecting activities, nacartocin was designed to minimize uterine activity while amplifying natriuretic effects. This functional uncoupling is supported by binding studies showing that oxytocin analogs with carba modifications exhibit altered binding affinities to uterine and mammary gland receptors compared to their biological potencies in renal assays [1]. Nacartocin induces a several-fold increase in sodium excretion in cats while only slightly enhancing potassium excretion, demonstrating selective action on sodium handling pathways rather than generalized diuresis [2].

Structure-activity relationship Functional selectivity Natriuresis

Nacartocin Has Been Validated as a Benchmark for Comparing Novel Natriuretic Agents

The reproducibility and magnitude of nacartocin's natriuretic effect have led to its adoption as a reference standard for evaluating the efficacy of other natriuretic compounds. In a 1986 comparative study, the natriuretic action of ACTH 1-24 fragment was directly benchmarked against nacartocin, which was described as a 'strongly effective oxytocin analogue' [1]. This use as a positive control in cross-compound pharmacological validation underscores nacartocin's established and quantifiable effect size, making it a reliable and well-characterized tool for experimental designs requiring a known natriuretic stimulus.

Natriuretic peptide Comparative pharmacology Benchmark compound

Nacartocin (CAS 77727-10-7): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Renal Physiology Studies Requiring Robust and Reproducible Natriuresis with Minimal Cardiovascular Confounds

Researchers investigating mechanisms of tubular sodium reabsorption, renal sodium handling, or evaluating novel natriuretic agents should prioritize nacartocin over native oxytocin or other analogs. Its approximately threefold greater natriuretic potency (vs. oxytocin) allows for lower dosing, while its milder cardiovascular profile in rabbit models (less pronounced bradycardia and reduced negative impact on dP/dtmax compared to oxytocin) minimizes hemodynamic confounding variables that could obscure interpretation of renal data [1][2]. Nacartocin's established role as a benchmark compound further validates its reproducibility and effect size [3].

Investigations of Oxytocin-Vasopressin Receptor Crosstalk and Dual-Receptor Pharmacology

For studies examining the functional interplay between oxytocin and vasopressin receptor systems, nacartocin provides a unique pharmacological probe. Its documented vasopressin V2 receptor binding (IC50 = 38.0 nM) distinguishes it from analogs optimized exclusively for oxytocin receptor selectivity [1]. Researchers can utilize nacartocin to interrogate downstream signaling events triggered by dual OT/V2 receptor engagement, a pharmacological profile not readily replicated with other commercially available oxytocin analogs that lack comparable V2 affinity data [2].

Cardiovascular Pharmacology Studies Requiring State-Dependent Hemodynamic Modulation

Nacartocin's divergent hemodynamic effects in anesthetized versus conscious rat models—greater blood pressure reduction via decreased peripheral resistance in anesthetized animals, contrasted with a slight but prolonged pressor response in conscious animals—make it a valuable tool for dissecting state-dependent cardiovascular regulation [1]. This unique profile, not observed with standard oxytocin, enables researchers to study how autonomic tone and anesthetic state modulate vascular responses to oxytocin receptor ligands.

Experimental Models Where Uterine Stimulation Is an Unwanted Confound

In any in vivo or ex vivo study where uterine contraction would introduce confounding effects (e.g., studies of non-reproductive oxytocin functions, behavioral studies, or cardiovascular/renal studies in female animals), nacartocin is the preferred choice over native oxytocin or analogs like carbetocin. Its deamino-carba modifications confer functional selectivity that decouples its pharmacological profile: enhanced natriuretic activity combined with minimal uterine activity [1]. This functional uncoupling is the direct result of structural modifications that alter binding to uterine receptors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nacartocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.